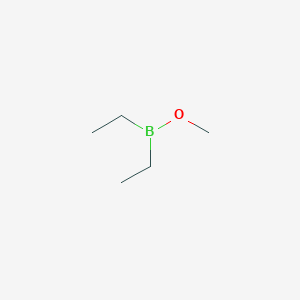
Diethylmethoxyborane
Descripción general
Descripción
Diethylmethoxyborane, also known as Diethylborinic acid methyl ester or Methyl diethylborinate, is a chemical compound with the linear formula (C2H5)2BOCH3 . It is used in various applications including pharmaceutical synthesis of antibiotics for diastereoselective reduction of hydroxyketones to syn 1,3-diols .
Molecular Structure Analysis
The molecular formula of Diethylmethoxyborane is C5H13BO . Its molecular weight is approximately 99.97 . The structure consists of a boron atom bonded to two ethyl groups and one methoxy group .Chemical Reactions Analysis
Diethylmethoxyborane is a reagent involved in various chemical reactions. It has been used in studying a catalyst for ring-opening metathesis polymerization/vinyl insertion polymerization, Reformatsky/quaternary Claisen condensations, enantioselective synthesis of carba-furanose sugars, borane-mediated control radical polymerization for synthesis of fluoropolymers, homologation reactions with sulfonium ylides, and trialkylborane promoted adhesion to low surface energy plastics .Physical And Chemical Properties Analysis
Diethylmethoxyborane is a liquid at room temperature . It has a density of approximately 0.761 g/mL at 25 °C . The refractive index is around 1.387 . It is also characterized by its reactivity, being classified as a reductant .Aplicaciones Científicas De Investigación
Identification of Phenol Functionality in Lignin Degradation Products
Diethylmethoxyborane (DEMB) is used in tandem mass spectrometry for the identification of the phenol functionality in deprotonated monomeric and dimeric lignin degradation products . This is particularly useful in the optimization of conversion processes of lignin into smaller molecules, which provides a sustainable source for valuable chemicals currently derived from crude oil .
Catalyst for Ring-Opening Metathesis Polymerization
DEMB is used as a reactant in studying its potential as a catalyst for ring-opening metathesis polymerization . This process is crucial in the production of various polymers and materials .
Catalyst for Vinyl Insertion Polymerization
In addition to ring-opening metathesis polymerization, DEMB is also studied as a catalyst for vinyl insertion polymerization . This process is used in the production of polyvinyl chloride (PVC) and other vinyl polymers .
Reformatsky / Quaternary Claisen Condensations
DEMB is involved in Reformatsky and quaternary Claisen condensations . These reactions are important in the synthesis of various organic compounds .
Enantioselective Synthesis of Carba-Furanose Sugars
DEMB is used in the enantioselective synthesis of carba-furanose sugars . This process is crucial in the production of certain pharmaceuticals and bioactive compounds .
Borane-Mediated Controlled Radical Polymerization
DEMB is used in borane-mediated controlled radical polymerization for the synthesis of fluoropolymers . Fluoropolymers have a wide range of applications due to their unique properties, including high resistance to solvents, acids, and bases .
Safety and Hazards
Diethylmethoxyborane is classified as a hazardous substance. It is highly flammable and catches fire spontaneously if exposed to air . It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage, and may cause an allergic skin reaction . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
Mecanismo De Acción
Target of Action
Diethylmethoxyborane (DEMB) is primarily used as a reducing agent in organic synthesis . Its primary targets are molecules that can be reduced, such as carbonyl compounds, imines, and others .
Mode of Action
DEMB interacts with its targets by donating electrons, thereby reducing the target molecules . This interaction results in the conversion of the target molecules to their reduced forms .
Biochemical Pathways
DEMB is involved in various biochemical pathways, including the reduction of carbonyl compounds to alcohols, the reduction of imines to amines, and others . The downstream effects of these reactions depend on the specific pathway and the molecules involved.
Result of Action
The result of DEMB’s action is the reduction of target molecules, leading to changes at the molecular and cellular levels . For example, the reduction of a carbonyl compound by DEMB results in the formation of an alcohol .
Action Environment
The action, efficacy, and stability of DEMB can be influenced by various environmental factors. For example, the presence of water can lead to the hydrolysis of DEMB . Additionally, the reaction conditions, such as temperature and pH, can also affect the action of DEMB .
Propiedades
IUPAC Name |
diethyl(methoxy)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO/c1-4-6(5-2)7-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FESAXEDIWWXCNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014679 | |
| Record name | Diethylmethoxyborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylmethoxyborane | |
CAS RN |
7397-46-8 | |
| Record name | Diethylmethoxyborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7397-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Borinic acid, B,B-diethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007397468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Borinic acid, B,B-diethyl-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethylmethoxyborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diethylmethoxyborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methoxydiethylborane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BORINIC ACID, B,B-DIETHYL-, METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AH40D7L25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















